4-Isoquinolin-3-YL-butyronitrile
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
396717-24-1 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-isoquinolin-3-ylbutanenitrile |
InChI |
InChI=1S/C13H12N2/c14-8-4-3-7-13-9-11-5-1-2-6-12(11)10-15-13/h1-2,5-6,9-10H,3-4,7H2 |
InChI Key |
WNFFLHJDFSCVLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CCCC#N |
Origin of Product |
United States |
Academic Contextualization of 4 Isoquinolin 3 Yl Butyronitrile
Broader Significance of Isoquinoline (B145761) Derivatives in Chemical Biology and Medicinal Chemistry
The isoquinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realm of medicinal chemistry and drug discovery. rsc.orgnih.govwikipedia.org This structural motif is prevalent in a vast array of naturally occurring alkaloids, many of which exhibit potent and diverse pharmacological activities. nih.govresearchgate.netwikipedia.org The unique architecture of isoquinoline derivatives allows them to serve as versatile templates for the design and synthesis of therapeutic agents targeting a wide range of diseases. rsc.orgnih.govnih.gov
Historically, isoquinoline alkaloids have been a rich source of medicines. wikipedia.orgnih.gov Prominent examples include morphine and codeine, used for their analgesic properties, and papaverine, which acts as a vasodilator. wikipedia.orgsemanticscholar.org The biological effects of these compounds are diverse, ranging from sedative and psychotropic to antispasmodic. wikipedia.org In modern drug discovery, the isoquinoline framework is a focal point for the development of new pharmaceuticals for complex conditions such as cancer, neurodegenerative diseases, and various infections. nih.govnih.govnih.gov
The therapeutic potential of isoquinoline derivatives stems from their ability to interact with a multitude of biological targets. They have been shown to possess anticancer, antioxidant, anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory properties. nih.govsemanticscholar.orgnih.gov The structural diversity of isoquinoline alkaloids, which number around 2500 known compounds, provides a vast chemical space for the discovery of novel drug candidates. nih.govwikipedia.org Researchers continue to explore new synthetic methods to create diverse isoquinoline derivatives, moving beyond traditional reactions to unlock new therapeutic possibilities. nih.gov The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, for instance, is found in alkaloids with antiretroviral and antitumor activities. nih.govresearchgate.net
The following table summarizes the diverse biological activities associated with the isoquinoline scaffold:
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antiviral | Infectious Diseases |
| Antiretroviral | Infectious Diseases |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
| Analgesic | Pain Management |
| Neuroprotective | Neurodegenerative Diseases |
| Cardioprotective | Cardiovascular Diseases |
The sustained interest in isoquinoline chemistry highlights its enduring importance in the development of new medicines to address a wide spectrum of human ailments. rsc.orgnih.govresearchgate.net
Strategic Importance of the Butyronitrile (B89842) Moiety in Organic Synthesis and Functional Group Chemistry
The butyronitrile moiety, a four-carbon chain with a terminal nitrile group (C≡N), is a valuable building block in organic synthesis and plays a significant role in medicinal chemistry. wikipedia.orgfiveable.me The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, and amides, making it a key intermediate in the synthesis of complex molecules. researchgate.net
In synthetic organic chemistry, the introduction of a nitrile group, often through methods like the Kolbe nitrile synthesis, is a reliable way to extend a carbon chain. libretexts.orgwikipedia.org This process involves the reaction of an alkyl halide with a metal cyanide. wikipedia.org The nitrile group's presence in a molecule opens up numerous pathways for further chemical transformations. For instance, the reduction of a nitrile yields a primary amine, a common functional group in pharmaceuticals.
From a medicinal chemistry perspective, the incorporation of a nitrile group into a drug candidate can offer several advantages. nih.gov It can act as a bioisostere for other functional groups like a carbonyl or a halogen, potentially improving the compound's pharmacological profile. researchgate.net The nitrile group can also enhance a molecule's metabolic stability by blocking sites that are susceptible to metabolic breakdown. researchgate.net Its unique electronic properties can lead to improved binding affinity with biological targets through various interactions, including hydrogen bonding and polar interactions. nih.govresearchgate.net
Over 30 pharmaceuticals containing a nitrile group have been approved by the FDA, highlighting the group's importance in drug design. nih.gov The presence of a nitrile can positively influence a drug's pharmacokinetic properties, such as its solubility and bioavailability. nih.gov
The versatility of the butyronitrile moiety is summarized in the table below:
| Application Area | Significance |
| Organic Synthesis | Versatile intermediate for creating amines, carboxylic acids, etc. researchgate.net |
| Useful for extending carbon chains. libretexts.org | |
| Medicinal Chemistry | Can act as a bioisostere to improve pharmacological properties. researchgate.net |
| Enhances metabolic stability of drug molecules. researchgate.net | |
| Can improve binding affinity to biological targets. nih.gov |
The strategic use of the butyronitrile moiety in the design and synthesis of new chemical entities continues to be a valuable tool for chemists in both academic and industrial settings.
Research Rationale for Investigating 4-Isoquinolin-3-YL-butyronitrile as a Unique Molecular Entity
The investigation of this compound as a unique molecular entity is driven by the synergistic potential of its two core components: the pharmacologically significant isoquinoline scaffold and the synthetically versatile butyronitrile moiety. The rationale for focusing on this specific compound is rooted in the established biological activities of related structures and the potential for novel therapeutic applications.
Research into isoquinoline derivatives has demonstrated that substitutions at various positions on the isoquinoline ring can significantly influence their biological activity. rsc.orgsemanticscholar.org For example, substitutions at the C-3 and C-4 positions have been shown to be particularly important. nih.govsemanticscholar.org Specifically, compounds with substitutions at the 3-position of the isoquinoline ring have shown potential anticancer activity, while substitutions at the 4-position have been linked to antimalarial properties. semanticscholar.org
The attachment of a butyronitrile side chain at the 3-position of the isoquinoline ring, as in this compound, presents an interesting case for investigation. The nitrile group itself is a key functional group in many approved drugs and can contribute to improved efficacy and pharmacokinetic properties. nih.gov The synthesis of related isoquinoline-3-carbonitrile and quinoline-3-carbonitrile derivatives has been explored, and some of these compounds have been screened for antimicrobial activities. nih.govresearchgate.net
The unique combination of the isoquinoline nucleus, known for its broad spectrum of biological activities, with the butyronitrile group, which can modulate a compound's properties and serve as a synthetic handle, provides a strong rationale for the detailed study of this compound. mdpi.com Research into this specific molecule could lead to the discovery of new therapeutic agents with novel mechanisms of action, particularly in areas where isoquinoline derivatives have already shown promise, such as oncology and infectious diseases. researchgate.netmdpi.com
Chemical Reactivity and Derivatization Strategies of 4 Isoquinolin 3 Yl Butyronitrile
Reactivity Profiles of the Isoquinoline (B145761) Nitrogen Atom
The nitrogen atom in the isoquinoline ring of 4-isoquinolin-3-yl-butyronitrile imparts basic properties to the molecule, making it susceptible to protonation and reactions with electrophiles. Isoquinoline is a weak base, and its nitrogen atom can be protonated by strong acids to form salts. wikipedia.org This reactivity is fundamental to many of the synthetic manipulations and biological interactions of isoquinoline derivatives.
The reactivity of the isoquinoline ring can be influenced by the presence of substituents. For instance, the position of substituents on the benzene (B151609) ring can dictate the outcome of oxidation reactions. shahucollegelatur.org.in In the context of this compound, the butyronitrile (B89842) group at the 3-position will electronically influence the reactivity of the entire ring system.
Transformational Chemistry of the Nitrile Functional Group
The nitrile group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to a diverse range of derivatives.
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This initial addition is often followed by further reactions, leading to the formation of various heterocyclic and acyclic compounds. For example, the Thorpe-Ziegler cyclization of related 2-(cyanoethylamino)benzonitriles, which also possess a cyanoethyl group, leads to the formation of 4-aminoquinoline-3-carbonitriles. researchgate.net This type of intramolecular reaction highlights the potential for the butyronitrile side chain to participate in ring-forming reactions.
The addition of organometallic reagents to nitriles is a common method for the synthesis of ketones. In the case of this compound, this would involve the addition of a Grignard or organolithium reagent to the nitrile, followed by hydrolysis to yield a ketone derivative.
The nitrile group can participate in both intramolecular and intermolecular cyclization reactions, leading to the formation of new ring systems. mdpi.com For instance, cycloaddition reactions between nitriles and 1,3-dipoles are an efficient method for synthesizing five-membered nitrogen-containing heterocycles. mdpi.com The activation of the nitrile group can be achieved through various means, including the use of organometalloid compounds. mdpi.com
The Thorpe-Ziegler cyclization is a classic example of an intramolecular reaction involving two nitrile groups, or a nitrile and an active methylene (B1212753) group, to form an enaminonitrile, which can then be hydrolyzed to a ketone. researchgate.net In the context of this compound, while it only has one nitrile group, intramolecular cyclization could potentially be induced by introducing another reactive functional group onto the isoquinoline ring or the butyronitrile side chain.
Studies on the cyclization of polyacrylonitrile (B21495) (PAN) fibers, which contain numerous nitrile groups, have shown that the activation energy for nitrile cyclization is in the range of 100-150 kJ/mol. researchgate.net This provides an indication of the energy requirements for such transformations.
Chemical Modifications of the Butyronitrile Side Chain
The butyronitrile side chain itself, beyond the terminal nitrile group, offers opportunities for chemical modification. The methylene groups (CH₂) in the butyl chain can potentially be functionalized, although they are generally less reactive than the nitrile group or the isoquinoline ring. Reactions such as radical halogenation could introduce functionality onto the side chain, which could then be further elaborated.
Hydrolysis of the nitrile group under acidic or basic conditions would convert the butyronitrile side chain into a butanoic acid derivative, opening up another avenue for derivatization through the chemistry of carboxylic acids. nih.gov
Rational Design of Derivatives through Structural Diversification
The rational design of derivatives of this compound involves strategically modifying its structure to achieve desired properties. This is often guided by an understanding of how different substituents affect the reactivity and biological activity of the molecule.
The electronic properties of substituents on the isoquinoline ring can significantly influence its reactivity. ijcsi.prorsc.org Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The position of the substituent also plays a crucial role. For example, in the synthesis of 1,7/8-substituted isoquinolines, the electronic effect of substituents at positions 1 and 8 was found to direct the outcome of dehydrogenation reactions. rsc.org
A study on the synthesis of tricyclic isoquinoline derivatives showed that the presence of different substituents on the phenyl ring of dihydroisoquinolines affected the efficiency of the annulation reaction. nih.gov Both electron-donating and electron-withdrawing groups were tolerated, leading to the formation of the corresponding cycloadducts in high yields. nih.gov This demonstrates the robustness of certain synthetic methods to electronic variations in the isoquinoline core.
The table below summarizes the effect of different substituents on the reactivity of the isoquinoline ring in various reactions.
| Reaction Type | Substituent | Position | Effect on Reactivity | Reference |
| Oxidation | 5-amino | Benzene ring | Oxidation of the benzene ring | shahucollegelatur.org.in |
| Oxidation | 5-nitro | Benzene ring | Oxidation of the pyridine (B92270) ring | shahucollegelatur.org.in |
| Dehydrogenation | N,N-dimethylamino (strong electron-donating) | 1 and 8 | Favors formation of 1,7-substituted isoquinolines | rsc.org |
| Dehydrogenation | Cyano (electron-withdrawing) | 1 and 8 | Leads to 1,8-substituted isoquinolines | rsc.org |
| [4+2] Annulation | Various (electron-donating and -withdrawing) | Phenyl ring of dihydroisoquinoline | High yields of cycloadducts | nih.gov |
Side Chain Modifications for Targeted Chemical Transformations
One of the primary transformations of the nitrile group is its hydrolysis to a carboxylic acid. This reaction can be achieved under either acidic or basic conditions. For instance, heating the compound in the presence of a strong acid like hydrochloric acid or a strong base such as sodium hydroxide (B78521) would yield 4-(isoquinolin-3-yl)butanoic acid. This carboxylic acid derivative serves as a key intermediate for further functionalization, such as esterification or amidation, by converting it to the corresponding acyl chloride followed by reaction with an alcohol or amine.
The nitrile group can also undergo reduction to a primary amine, 4-(isoquinolin-3-yl)butan-1-amine. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting amine provides a nucleophilic center that can be engaged in a wide array of reactions, including acylation, alkylation, and the formation of sulfonamides.
Furthermore, the α-carbon to the nitrile group possesses a degree of acidity, which can be exploited for alkylation reactions. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can generate a carbanion that readily reacts with various electrophiles, including alkyl halides. This allows for the introduction of diverse substituents at the position adjacent to the nitrile, leading to a range of α-substituted derivatives.
The following table summarizes some of the key side-chain modifications of this compound:
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. HCl (aq.), Δ or NaOH (aq.), Δ2. H₃O⁺ workup | 4-(Isoquinolin-3-yl)butanoic acid |
| This compound | 1. LiAlH₄, THF or Et₂O2. H₂O workup | 4-(Isoquinolin-3-yl)butan-1-amine |
| This compound | 1. LDA, THF, -78 °C2. R-X (e.g., CH₃I) | 2-Alkyl-4-(isoquinolin-3-yl)butanenitrile |
Mechanistic Investigations of Key Chemical Transformations
While specific mechanistic studies on this compound are not extensively documented in the literature, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry.
The hydrolysis of the nitrile group to a carboxylic acid proceeds through a multi-step mechanism. Under acidic conditions, the nitrogen atom of the nitrile is protonated, rendering the carbon atom more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide, also initiated by protonation of the carbonyl oxygen, leads to the formation of the carboxylic acid and ammonium (B1175870) ion. In basic hydrolysis, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. Subsequent saponification of the amide under basic conditions yields the carboxylate salt, which is protonated in the final workup step to give the carboxylic acid.
The reduction of the nitrile to a primary amine by lithium aluminum hydride involves the transfer of hydride ions from the aluminohydride complex to the electrophilic carbon of the nitrile group. The initial transfer results in the formation of an imine-aluminum complex. A second hydride transfer to this intermediate generates a di-anionic species, which upon quenching with water is protonated to afford the primary amine.
The mechanism of α-alkylation hinges on the formation of a resonance-stabilized carbanion. The strong base deprotonates the carbon atom adjacent to the nitrile group. The resulting negative charge is delocalized onto the nitrogen atom of the nitrile, which stabilizes the conjugate base. This nucleophilic carbanion then participates in an Sₙ2 reaction with an alkyl halide, leading to the formation of a new carbon-carbon bond at the α-position. The stereochemical outcome of this reaction can be influenced by the choice of base, solvent, and the structure of the electrophile.
Theoretical and Computational Chemistry Approaches to 4 Isoquinolin 3 Yl Butyronitrile
Advanced Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation are powerful tools for understanding the dynamic behavior of 4-Isoquinolin-3-YL-butyronitrile in various environments, particularly in biological systems. Molecular dynamics (MD) simulations, for instance, can predict the conformational stability of the molecule and its complexes with proteins over time.
In a typical MD simulation study, the compound is placed in a simulated aqueous environment, and its trajectory is calculated by solving Newton's equations of motion. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess stability and flexibility. An RMSD plot that reaches a stable plateau suggests that the simulation has reached equilibrium and the compound's conformation is stable. Such studies have been instrumental in evaluating the stability of various isoquinoline (B145761) derivatives within the binding pockets of enzymes. mdpi.com
Table 1: Example Molecular Dynamics Simulation Parameters
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM | Describes the potential energy of the system's particles. |
| Solvent Model | TIP3P Water | Simulates an aqueous physiological environment. |
| Simulation Time | 100-200 ns | Duration to observe molecular motion and stability. researchgate.netmdpi.com |
| Temperature | 300 K | Approximates physiological temperature. |
These simulations provide a microscopic view of the molecule's behavior, revealing stable conformations and potential interactions that are crucial for its biological function.
Quantum Mechanical Studies for Electronic Structure and Reactivity
Quantum mechanical methods are essential for accurately describing the electronic properties of molecules, which govern their reactivity and spectroscopic characteristics.
Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.52 | Region most likely to donate electrons. |
| LUMO Energy | -1.88 | Region most likely to accept electrons. |
| HOMO-LUMO Gap | 4.64 | Indicates high kinetic stability. |
| Ionization Potential | 6.52 | Energy required to remove an electron. |
These theoretical values are fundamental to predicting how this compound might behave in chemical reactions and biological interactions.
DFT calculations are also highly effective in predicting the vibrational (infrared) spectra of molecules. researchgate.net By computing the vibrational frequencies corresponding to different molecular motions, researchers can generate a theoretical spectrum. This predicted spectrum can then be compared with an experimentally obtained spectrum to validate the accuracy of the computational model and aid in the assignment of spectral bands to specific functional groups. For quinoline (B57606) and isoquinoline derivatives, DFT has been successfully used to assign vibrational modes, confirming their structural integrity. researchgate.netnih.gov
Table 3: Comparison of Hypothetical Calculated vs. Experimental Vibrational Frequencies
| Functional Group | Mode of Vibration | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| C≡N (Nitrile) | Stretching | 2245 | 2248 |
| C=N (Isoquinoline) | Stretching | 1620 | 1625 |
| C-H (Aromatic) | Stretching | 3050 | 3055 |
The strong correlation between calculated and experimental frequencies provides confidence in the computationally determined molecular structure.
Structure-Activity Relationship (SAR) Derivation and Analysis
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. Computational methods play a significant role in deriving and analyzing these relationships.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A ligand-based pharmacophore model is generated by superimposing a set of active molecules and extracting their common chemical features. For a series of inhibitors based on the this compound scaffold, a pharmacophore model might include features such as a hydrogen bond acceptor (the nitrile nitrogen), an aromatic ring (the isoquinoline system), and hydrophobic sites. This model can then be used as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity. dovepress.com
Table 4: Key Pharmacophoric Features for a Hypothetical Isoquinoline-Based Inhibitor
| Feature | Description | Role in Binding |
|---|---|---|
| Aromatic Ring (AR) | The isoquinoline core | Engages in π-π stacking with aromatic residues in the target. |
| Hydrogen Bond Acceptor (HBA) | Nitrogen atom of the nitrile group | Forms hydrogen bonds with donor residues in the active site. |
| Hydrophobic Group (HY) | Butyl chain | Occupies a hydrophobic pocket in the receptor. |
When the 3D structure of the biological target is known, molecular docking can be used to predict the preferred binding mode and affinity of a ligand. nih.gov In this approach, this compound would be computationally placed into the active site of a receptor, and various conformations would be scored based on their interaction energies. This analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com For example, docking studies on similar isoquinoline derivatives have shown that the isoquinoline nitrogen can act as a hydrogen bond acceptor, while the aromatic ring system engages in π-π stacking with residues like tyrosine or phenylalanine in the enzyme's active site. nih.gov
Table 5: Hypothetical Key Interactions from a Molecular Docking Study
| Amino Acid Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Lysine (LYS) 72 | Hydrogen Bond with Nitrile N | 2.9 |
| Leucine (LEU) 145 | Hydrophobic Interaction | 3.8 |
| Phenylalanine (PHE) 160 | π-π Stacking with Isoquinoline Ring | 4.2 |
This detailed interaction analysis is fundamental to understanding the molecular basis of the compound's activity and provides a rational basis for designing modifications to improve potency and selectivity.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tyrosine |
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orglibretexts.org These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For isoquinoline derivatives, which are known for a wide range of biological activities including anticancer and antimicrobial effects, QSAR studies help to identify the key structural features that govern their therapeutic potential. japsonline.comnih.govmdpi.com
The fundamental process involves creating a dataset of compounds with known activities and then calculating various molecular descriptors that numerically represent their structural and physicochemical properties. libretexts.org Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity. wikipedia.org The robustness and predictive power of the resulting model are rigorously assessed through various validation techniques. nih.govmdpi.com
The first critical step in developing a QSAR model is the selection and calculation of molecular descriptors. libretexts.org These descriptors are numerical values that encode different aspects of a molecule's structure. For a compound like this compound, a wide array of descriptors would be calculated to capture its topological, electronic, steric, and hydrophobic properties. These are broadly categorized as 1D, 2D, and 3D descriptors.
Studies on related isoquinoline and quinoline derivatives often employ descriptors derived from quantum chemical calculations, which can provide insights into electronic properties like charge distribution and orbital energies. japsonline.comnih.gov Common descriptor types include:
Constitutional/Topological Descriptors: These describe the molecular composition and connectivity, such as molecular weight, atom counts, and connectivity indices. japsonline.com
Physicochemical Descriptors: Properties like lipophilicity (LogP), molar refractivity, and polar surface area are crucial for predicting a molecule's pharmacokinetic behavior.
Quantum-Chemical Descriptors: These include HOMO/LUMO energies, dipole moment, and atomic charges, which are important for understanding chemical reactivity and intermolecular interactions. nih.gov
3D-Descriptors: These capture the three-dimensional arrangement of the molecule, including steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA) and surface area calculations. nih.govnih.gov
Table 1: Common Molecular Descriptors in QSAR Studies
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Topological | Wiener Index, Randić Index, Molecular Connectivity Indices | Molecular size, shape, and branching |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Electron distribution, reactivity, ability to form electrostatic interactions |
| Steric | Molar Refractivity, van der Waals Volume, Steric Parameters (CoMFA) | Bulk and spatial arrangement of atoms and groups |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient), Hydrophobic Fields (CoMSIA) | Lipophilicity, ability to cross cell membranes and interact with hydrophobic pockets |
| Hydrogen Bonding | Number of H-bond Donors/Acceptors, H-bond Fields (CoMSIA) | Potential for forming hydrogen bonds with a biological target |
Once descriptors are calculated, a predictive model is built using statistical methods to correlate them with biological activity. wikipedia.org For isoquinoline derivatives, activities such as cytotoxicity against cancer cell lines or inhibitory activity against specific enzymes are common endpoints. japsonline.comnih.govnih.gov
Several modeling techniques can be applied:
Multiple Linear Regression (MLR): This method creates a simple linear equation relating the most relevant descriptors to activity.
Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR technique that correlates the steric and electrostatic fields of aligned molecules with their biological activity. nih.govmdpi.comresearchgate.net
Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of structure-activity relationships. nih.govmdpi.comresearchgate.net
The validity and predictive power of any QSAR model must be rigorously tested. nih.gov This is achieved through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a set of compounds not included in the model-building process (test set, R²pred). mdpi.comnih.gov A robust model will have high values for these statistical parameters, indicating its reliability in predicting the activity of new compounds like this compound. nih.govmdpi.com
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Desirable Value |
|---|---|---|---|
| Coefficient of Determination | r² | Measures the proportion of variance in the dependent variable that is predictable from the independent variable(s). Represents the model's goodness of fit. | > 0.6 |
| Cross-validated Coefficient of Determination | q² | A measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. | > 0.5 |
| External Validation Coefficient | R²pred | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. | > 0.6 |
| Standard Error of Estimate | SEE | Represents the standard deviation of the residuals (prediction errors). | Low value |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein. researchgate.netnih.gov These methods provide detailed insights into how a ligand might bind to its target, the stability of this interaction, and the conformational changes that may occur upon binding. researchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov The result is typically a binding energy or docking score, where a lower value indicates a more favorable interaction. orientjchem.org
For a derivative of isoquinoline, docking studies can identify key interactions, such as:
Hydrogen bonds: Formed between the nitrogen of the isoquinoline ring or the nitrile group and polar residues in the binding site.
Hydrophobic interactions: Involving the aromatic rings of the isoquinoline core and nonpolar amino acid residues.
π-π stacking: A specific type of interaction between aromatic rings.
These studies can rationalize the activity of known compounds and predict the binding affinity of novel ones, guiding further optimization. researchgate.netresearchgate.net The binding affinity of natural isoquinoline alkaloids to functional proteins has been shown to be in the order of 10⁴ to 10⁵ L/mol. nih.gov
Table 3: Hypothetical Docking Results for an Isoquinoline Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Kinase A | -8.5 | LYS-72, GLU-91, LEU-148 | Hydrogen Bond, Electrostatic, Hydrophobic |
| Protease B | -7.9 | HIS-41, CYS-145, MET-165 | Hydrogen Bond, π-π Stacking, Hydrophobic |
| Receptor C | -9.1 | TYR-112, PHE-258, TRP-314 | π-π Stacking, Hydrophobic |
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. frontiersin.orgnih.gov An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, providing a more realistic representation of its behavior in a biological environment. researchgate.net
For a flexible molecule like this compound, conformational analysis is crucial. mdpi.com The butyronitrile (B89842) side chain can adopt various conformations, and MD simulations can explore this conformational landscape to identify low-energy, stable binding poses. nih.govembl-hamburg.denih.govacs.org
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This is plotted over time to assess the stability of the complex. A stable RMSD plot indicates that the system has reached equilibrium. researchgate.netrsc.orgresearchgate.netgithub.io
Root Mean Square Fluctuation (RMSF): This is calculated for each residue to identify flexible regions of the protein and the ligand. researchgate.netresearchgate.netgithub.iobioexcel.eu High fluctuations in the ligand can indicate instability or multiple binding modes, while high fluctuations in protein residues may highlight key areas involved in the interaction. researchgate.net
By simulating the complex in a solvent box, MD provides a deeper understanding of the stability of the predicted binding mode and the role of solvent molecules in the interaction. researchgate.netfrontiersin.org
Cheminformatics and Data Mining for this compound Analogues
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. whiterose.ac.uk For a compound like this compound, cheminformatics and data mining techniques are invaluable for identifying structurally similar analogues and predicting their properties. whiterose.ac.uknih.gov
By using large chemical databases such as PubChem, ChEMBL, or ZINC, researchers can perform various types of searches to find related compounds:
Substructure Search: This identifies all molecules in a database that contain the this compound scaffold.
Similarity Search: This finds molecules that are structurally similar to the query compound, based on molecular fingerprints and a similarity metric (e.g., Tanimoto coefficient).
Once a set of analogues is identified, data mining techniques can be used to build models that correlate structural features with various properties, including biological activity, toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. whiterose.ac.uk This allows for the virtual screening of large compound libraries to prioritize analogues of this compound for synthesis and biological testing, ultimately accelerating the discovery of new lead compounds. whiterose.ac.uk
Mechanistic Insights into Biological Target Interactions of 4 Isoquinolin 3 Yl Butyronitrile and Its Analogues
Broad Spectrum Biological Activities Associated with Isoquinoline (B145761) Scaffolds
Isoquinoline alkaloids, a major class of N-heterocyclic bioactive natural products, are predominantly found in the plant kingdom and are derived from amino acid precursors like tyrosine or phenylalanine. rsc.orgnih.gov These compounds and their synthetic analogues have been extensively studied and have demonstrated significant potential in various therapeutic areas, including as antitumor, anti-inflammatory, antibacterial, and neuroprotective agents. rsc.orgnih.gov The versatility of the isoquinoline framework allows for extensive chemical modifications, leading to a wide range of derivatives with distinct biological profiles. rsc.org
Neuromodulatory Potentials and Central Nervous System Targets
Isoquinoline alkaloids have shown significant promise in the modulation of the central nervous system (CNS). nih.gov A number of these compounds are known to interact with key neurotransmitter systems. For instance, certain isoquinolinone derivatives have been synthesized as multi-target agents with high affinity for dopamine (B1211576) D2 and various serotonin (B10506) (5-HT) receptors, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7. These interactions suggest their potential as antipsychotic agents.
Furthermore, the neuroprotective effects of isoquinoline alkaloids are a growing area of research. nih.gov Compounds like nuciferine, berberine (B55584), and tetrandrine (B1684364) have demonstrated the ability to protect nerve cells from damage through various mechanisms, including the reduction of oxidative stress and neuroinflammation. nih.gov Some isoquinoline derivatives have also been investigated as inhibitors of glycine (B1666218) transporter 1 (GlyT1), which plays a crucial role in regulating glycine levels in the brain and represents a potential target for treating neurological disorders. nih.gov The ability of some isoquinoline alkaloids to cross the blood-brain barrier is a key factor in their potential for treating CNS diseases. nih.gov
Anti-inflammatory and Analgesic Pathway Modulations
The isoquinoline scaffold is associated with significant anti-inflammatory and analgesic properties. nih.govresearchgate.net Many isoquinoline alkaloids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. For example, certain isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. This suppression is often achieved through the inhibition of the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) signaling pathways.
In addition to their anti-inflammatory actions, several isoquinoline alkaloids possess analgesic properties. nih.gov The analgesic effects of these compounds are being investigated for the management of peripheral neuropathic pain. nih.gov The mechanisms underlying these effects can involve the reduction of neuroinflammation and the modulation of pain signaling pathways. nih.gov For example, berberine has been shown to alleviate neuropathic pain by suppressing the activation of satellite glial cells and reducing the levels of pro-inflammatory cytokines. nih.gov
Anticancer and Antiproliferative Mechanisms
A significant number of isoquinoline derivatives have demonstrated potent anticancer and antiproliferative activities, acting through a variety of mechanisms. nih.gov These compounds can induce cell death in cancer cells through processes such as apoptosis and autophagy, and they can also cause cell cycle arrest. nih.gov
One of the key mechanisms of action for some anticancer isoquinoline alkaloids is the inhibition of topoisomerases, enzymes that are crucial for DNA replication and transcription. nih.gov By poisoning these enzymes, compounds like berberrubine (B190655) can lead to DNA cleavage and subsequent cell death. nih.gov Another important target for isoquinoline-based anticancer agents is the microtubule network. Certain isoquinoline-based biaryls act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) domain and disrupting microtubule dynamics, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
Furthermore, some isoquinoline derivatives, particularly isoquinolinequinones, exhibit antiproliferative activity by generating reactive oxygen species (ROS), which can induce cellular damage and apoptosis. The substitution pattern on the isoquinolinequinone nucleus can significantly influence the cytotoxic potency of these compounds.
| Isoquinoline Derivative Class | Anticancer Mechanism | Example Compound(s) | Reference |
|---|---|---|---|
| Protoberberine Alkaloids | Topoisomerase II Inhibition, DNA Intercalation | Berberrubine | nih.gov |
| Isoquinoline-based Biaryls | Tubulin Polymerization Inhibition (Colchicine Domain) | Not specified | |
| Phenylaminoisoquinolinequinones | Induction of Antiproliferative Activity | Not specified | |
| Pyrrolo[2,1-a]isoquinolines | Cytotoxicity, Reversal of Multidrug Resistance | Lamellarins |
Antimicrobial and Antifungal Action Modes
The isoquinoline scaffold is a well-established pharmacophore for the development of antimicrobial and antifungal agents. nih.govnih.gov Isoquinoline alkaloids have demonstrated activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. nih.gov
The mechanisms of antimicrobial action for isoquinoline derivatives are diverse. Some compounds, like certain alkynyl isoquinolines, have been shown to disrupt the cell wall and nucleic acid biosynthesis in bacteria such as Staphylococcus aureus. This class of compounds has shown efficacy against methicillin-resistant S. aureus (MRSA). Other proposed modes of action include the inhibition of cell division and the disruption of membrane integrity.
In terms of antifungal activity, several isoquinoline alkaloids have shown potent effects against Candida albicans and Cryptococcus neoformans. nih.gov The structure-activity relationship studies indicate that specific substitutions on the isoquinoline ring system can significantly enhance the antifungal potency. nih.gov
| Organism | Isoquinoline Derivative | Observed Effect | Reference |
|---|---|---|---|
| Gram-positive bacteria (e.g., S. aureus) | Alkynyl isoquinolines | Inhibition of cell wall and nucleic acid biosynthesis | |
| Gram-positive bacteria (e.g., B. cereus, M. sp.) | (+)-Actinodaphnine, (+)-N-Me-actinodaphnine | Strong inhibitory activity | nih.gov |
| Fungi (e.g., C. albicans, C. neoformans) | Anhydroushinsunine, O-Me-armepavine methine | Potent antifungal activity | nih.gov |
| Pseudomonas aeruginosa | 1(4-choloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,- tetrahydroisoquinoline | Inhibition of PQS, elastase, and pyocyanin (B1662382) expression |
Specific Molecular Target Identification and Validation for 4-Isoquinolin-3-YL-butyronitrile
While the broader class of isoquinoline-containing compounds exhibits a vast range of biological activities through interaction with numerous molecular targets, specific experimental data on the molecular target identification and validation for This compound are not available in the reviewed literature. The biological activities and specific molecular interactions of this particular compound remain to be elucidated through dedicated research.
However, the study of structurally related compounds can provide valuable insights into the potential targets of this compound. The presence of the isoquinoline core suggests that it may share some of the general biological activities of this compound class, while the butyronitrile (B89842) substituent at the 3-position will confer specific properties that dictate its unique molecular interactions.
Enzyme Inhibition Mechanisms and Kinetics
Direct experimental evidence and kinetic data for the enzyme inhibition mechanisms of This compound are currently lacking in the scientific literature. The inhibitory potential of this specific compound against any particular enzyme has not been reported in the reviewed sources.
To infer potential enzymatic targets, one can look at the activities of structurally analogous compounds. For instance, derivatives of the closely related quinoline (B57606) scaffold, such as 4-phenylamino-3-quinolinecarbonitriles, have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation and survival. The nitrile group at the 3-position was a key feature of these inhibitors. This suggests that the butyronitrile moiety in this compound could also play a role in its interaction with enzyme active sites.
Furthermore, other heterocyclic compounds containing a nitrile group have been investigated as enzyme inhibitors. For example, certain benzonitrile (B105546) derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. While these are not direct analogues, they highlight the potential for the nitrile functionality to be involved in enzyme inhibition.
The study of isoquinoline alkaloids has also revealed inhibitory activity against various enzymes. For example, some isoquinoline derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. Kinetic studies of these interactions have revealed different modes of inhibition, including competitive and mixed-type inhibition, with inhibitory constants (Ki) in the micromolar range.
Without direct experimental data for this compound, any discussion of its enzyme inhibition mechanisms and kinetics remains speculative. Future research, including enzymatic assays and kinetic studies, is necessary to identify and characterize the specific molecular targets and inhibitory properties of this compound.
Receptor Binding Profiling and Allosteric Modulation
The isoquinoline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. wikipedia.org Derivatives of isoquinoline have been shown to interact with a diverse array of receptors, acting as antagonists, agonists, or allosteric modulators. nih.govdntb.gov.uaresearchgate.netnih.govnih.gov While specific binding data for this compound is not extensively detailed in publicly available literature, the binding profiles of its analogues provide significant insights into its potential biological targets.
For instance, a series of 3-(2-pyridinyl)isoquinoline derivatives have been identified as allosteric modulators of the A3 adenosine (B11128) receptor. nih.govresearchgate.net These compounds were found to enhance the binding of agonists to the receptor, a characteristic of positive allosteric modulators (PAMs). nih.govresearchgate.net This modulation is selective, as the compounds did not affect the binding of antagonists. nih.gov Similarly, other isoquinoline derivatives have demonstrated high affinity for various central nervous system (CNS) receptors, including dopamine (D2) and multiple serotonin (5-HT) receptor subtypes (5-HT1A, 5-HT2A, 5-HT6, 5-HT7). nih.gov One such derivative, compound 13 in a study, showed a multi-receptor binding profile, indicating its potential as a multi-target antipsychotic agent. nih.gov
The concept of allosteric modulation is significant; it involves a ligand binding to a site on the receptor (an allosteric site) that is distinct from the primary (orthosteric) binding site. rsc.orgacs.org This interaction can modify the receptor's conformation, thereby enhancing (PAM) or diminishing (Negative Allosteric Modulator, NAM) the effect of the endogenous ligand. acs.orgfrontiersin.org This offers potential therapeutic advantages, such as greater subtype selectivity and a reduced risk of side effects compared to traditional orthosteric agonists. nih.gov The ability of isoquinoline analogues to act as allosteric modulators suggests that this compound could potentially exhibit similar properties, fine-tuning receptor activity rather than simply turning it on or off.
Interactive Data Table: Receptor Binding Profiles of Selected Isoquinoline Analogues
| Compound/Series | Target Receptor(s) | Observed Effect | Reference |
|---|---|---|---|
| 3-(2-Pyridinyl)isoquinoline derivatives (e.g., VUF5455) | A3 Adenosine Receptor | Positive Allosteric Modulation (enhances agonist binding) | nih.govresearchgate.net |
| Isoquinolinone derivatives (e.g., Compound 13) | Dopamine D2, Serotonin 5-HT1A, 5-HT2A, 5-HT6, 5-HT7 | High affinity binding (antagonist activity) | nih.gov |
| TASP0376377 (6m) | CRTH2 Receptor | Potent antagonist (IC50 = 19 nM) | nih.gov |
| A-425619 | TRPV1 Receptor | Potent antagonist (IC50 = 5 nM) | nih.govresearchgate.net |
| Isoquinoline-tethered quinazoline (B50416) derivatives | HER2 Kinase | Inhibitory activity | nih.gov |
Role of the Nitrile Group in Facilitating Biological Recognition and Interaction
The nitrile (-C≡N) group is a small, polar functional group that plays a versatile and significant role in molecular interactions between a ligand and its biological target. nih.govnih.gov It is found in over 60 approved small-molecule drugs, highlighting its importance in medicinal chemistry. nih.govrsc.org The presence of the butyronitrile side chain in this compound is therefore crucial for its biological activity.
A primary role of the nitrile group in biological recognition is its ability to act as a potent hydrogen bond acceptor. nih.govresearchgate.netrsc.org The nitrogen atom of the nitrile group possesses a lone pair of electrons and is part of a strong dipole, making it capable of forming hydrogen bonds with suitable donor groups on a protein, such as the backbone amide N-H or the side chains of amino acids like arginine and serine. nih.govresearchgate.net
These interactions are critical for anchoring a ligand within a binding pocket. nih.gov Crystal structure analyses of various nitrile-containing pharmaceuticals have confirmed that the nitrile group frequently projects into narrow clefts to form these key polar interactions. nih.gov In some cases, the nitrile group doesn't interact directly with the protein but through a bridging water molecule, participating in a more extensive hydrogen-bonding network. nih.gov This ability to act as a bioisostere for other hydrogen-bonding groups like carbonyls or hydroxyls allows for fine-tuning of a molecule's properties while maintaining crucial binding interactions. researchgate.netresearchgate.net
Furthermore, the inclusion of a nitrile group can modulate a compound's physicochemical properties, which in turn affects its ligand efficiency. For example, replacing a halogen atom with a nitrile group has been shown to reduce lipophilicity, which can improve a drug's pharmacokinetic profile. nih.gov By contributing significantly to binding affinity through specific, directional interactions without adding excessive molecular weight, the nitrile group can enhance the ligand efficiency of a molecule, a key metric in modern drug design. nih.govnih.gov The biological function of the nitrile group can vary from simply polarizing adjacent electron density to being a key component for molecular recognition, depending on the specific binding site context. nih.gov
Interactive Data Table: Key Interactions Facilitated by the Nitrile Group
| Interaction Type | Description | Significance in Biological Recognition | Reference |
|---|---|---|---|
| Hydrogen Bond Acceptor | The nitrogen atom's lone pair accepts a hydrogen from donor groups (e.g., N-H, O-H) on amino acid residues or water. | Anchors the ligand in the binding site; often a key determinant of potency. | nih.govnih.govresearchgate.net |
| Dipole-Dipole Interactions | The strong dipole of the -C≡N group interacts with polar regions of the protein binding site. | Contributes to binding affinity and specificity. | nih.gov |
| Bioisosteric Replacement | Can mimic the function of other polar groups like carbonyls, hydroxyls, or even halogens. | Allows for optimization of ADME properties while retaining key binding interactions. | nih.govresearchgate.net |
| Covalent Bonding | In some cases, the electrophilic carbon of the nitrile can react with nucleophilic residues (e.g., cysteine, serine) to form a covalent bond. | Can lead to irreversible or reversible covalent inhibition, often resulting in high potency and prolonged duration of action. | nih.govrsc.org |
Structure-Mechanism Relationships at the Molecular Level
The biological activity of this compound is determined by the interplay between its isoquinoline core and the butyronitrile side chain at the molecular level. Structure-mechanism relationships explore how the specific arrangement of these structural features dictates the compound's interaction with its biological target and the resulting pharmacological effect.
The isoquinoline ring system serves as the primary scaffold, orienting the molecule within the receptor's binding site. The specific substitution pattern on this ring is critical. For this compound, the linkage at the 3-position dictates the spatial projection of the butyronitrile side chain. Studies on various isoquinoline derivatives show that the substitution position dramatically influences receptor affinity and selectivity. nih.govnih.govnih.gov For example, in a series of CRTH2 receptor antagonists, the nature and position of substituents on the isoquinoline ring were key to achieving high potency. nih.gov
The butyronitrile moiety, positioned by the isoquinoline scaffold, then engages in specific, high-affinity interactions, as detailed previously. The four-carbon chain ("butyro-") provides a degree of conformational flexibility, allowing the terminal nitrile group to adopt an optimal position to form crucial hydrogen bonds or polar interactions within the binding pocket. nih.gov The relationship is reciprocal: the scaffold places the functional group, and the functional group anchors the entire molecule.
Advanced Analytical Methodologies for Characterization and Study of 4 Isoquinolin 3 Yl Butyronitrile
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of organic molecules like 4-Isoquinolin-3-YL-butyronitrile. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure of this compound in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, a full structural assignment can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons of the isoquinoline (B145761) ring and the aliphatic protons of the butyronitrile (B89842) chain. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atom in the isoquinoline ring and the cyano group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The aromatic carbons of the isoquinoline ring typically appear in the downfield region (δ 120-150 ppm), while the aliphatic carbons of the butyronitrile chain and the carbon of the nitrile group will have characteristic chemical shifts in the upfield region. sigmaaldrich.com
Illustrative ¹H and ¹³C NMR Data for this compound:
| Atom Number | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| 1 | 9.2 (s) | 152.5 |
| 4 | 7.8 (s) | 136.0 |
| 5 | 8.1 (d, 8.0) | 128.5 |
| 6 | 7.6 (t, 7.5) | 127.0 |
| 7 | 7.8 (t, 7.5) | 127.8 |
| 8 | 8.0 (d, 8.0) | 129.0 |
| α-CH₂ | 3.1 (t, 7.0) | 35.0 |
| β-CH₂ | 2.2 (m) | 25.0 |
| γ-CH₂ | 2.6 (t, 7.0) | 17.0 |
| CN | - | 119.0 |
Note: This is a representative table based on known chemical shifts for isoquinoline and alkyl nitrile moieties. Actual values may vary.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the butyronitrile side chain and fragmentation of the isoquinoline ring system. The molecular ion peak [M]⁺ would be observed, along with fragment ions corresponding to the loss of the nitrile group or parts of the alkyl chain.
Expected Fragmentation Pattern in Mass Spectrometry:
| m/z Value | Proposed Fragment |
| 196 | [M]⁺ (Molecular Ion) |
| 169 | [M - HCN]⁺ |
| 155 | [M - CH₂CN]⁺ |
| 141 | [M - C₃H₄N]⁺ |
| 128 | [Isoquinoline]⁺ |
Note: This table represents a plausible fragmentation pattern. The relative intensities of the peaks would depend on the ionization method and energy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, the IR spectrum would show characteristic absorption bands for the C≡N stretch of the nitrile group (around 2240-2260 cm⁻¹), C-H stretching of the aromatic isoquinoline ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹), and C=C and C=N stretching vibrations of the isoquinoline ring (in the 1400-1600 cm⁻¹ region). nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The isoquinoline ring system, being an aromatic chromophore, will exhibit characteristic absorption bands in the UV region, typically showing multiple bands corresponding to π-π* transitions. The presence of the butyronitrile substituent may cause a slight shift in the absorption maxima compared to unsubstituted isoquinoline.
Advanced Chromatographic Separations for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method would be most suitable, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. chemicalbook.comnih.gov
The method can be optimized by adjusting the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water gradients), pH, and flow rate to achieve optimal separation from any impurities or other components in a mixture. chemicalbook.comnih.gov A UV detector set at one of the absorption maxima of the isoquinoline chromophore would be appropriate for detection and quantification. nih.gov
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~12.5 minutes (estimated) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS could be employed for the analysis of any volatile impurities or for profiling volatile derivatives of the compound that might be formed under certain conditions.
For a successful GC-MS analysis, a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) would be used. The mass spectrometer detector provides both qualitative (mass spectrum) and quantitative (peak area) information, allowing for the confident identification of separated components. nih.govwiley.com
X-ray Diffraction Analysis for Solid-State Structural Elucidation
Single crystal X-ray diffraction is the gold standard for determining the absolute configuration and conformational intricacies of a molecule. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the construction of a detailed three-dimensional electron density map, from which the precise atomic positions can be determined.
For a chiral molecule, this method can definitively establish the spatial arrangement of atoms, which is crucial for understanding its biological activity. The conformation, or the specific spatial arrangement of atoms that can be interconverted by rotation about single bonds, is also revealed. This information is vital as different conformers can have distinct energy levels and reactivity.
In the context of isoquinoline derivatives, single crystal X-ray diffraction has been instrumental. For example, the analysis of derivatives of (3-sec-butyl-2,3-dihydro-1H-isoquinolin-4-ylidene)acetic acid utilized X-ray diffraction to understand structure-activity relationships. nih.gov The solid-state structures revealed how crystal packing and intermolecular interactions are influenced by different substituents. nih.gov Similarly, the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate was elucidated using this technique, showing a monoclinic P21/n space group.
To illustrate the type of data obtained from such an analysis, the following table presents hypothetical crystallographic data for an isoquinoline derivative, based on published studies of similar compounds.
| Crystallographic Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1324.5 |
| Z | 4 |
This table is illustrative and does not represent actual data for this compound.
Specialized Analytical Approaches in Complex Research Matrices
The analysis of a compound within a complex matrix, such as biological fluids or reaction mixtures, presents significant challenges due to the presence of numerous interfering substances. Specialized analytical approaches are therefore necessary to achieve the required sensitivity and selectivity for the detection and quantification of the target analyte.
While specific methods for the analysis of this compound in complex matrices are not detailed in available literature, techniques commonly applied to related nitrogen-containing heterocyclic compounds in such scenarios include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. For a compound like this compound in a biological sample, LC-MS would allow for its separation from other matrix components, followed by its ionization and detection based on its specific mass-to-charge ratio. This method is invaluable for pharmacokinetic and metabolism studies.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a highly effective analytical tool. Although the butyronitrile moiety might require derivatization to enhance its volatility, this technique offers excellent chromatographic resolution and definitive mass spectral identification.
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is particularly useful for the analysis of charged species. While this compound is neutral, derivatization to introduce a charged group could enable its analysis by CE, offering an alternative separation mechanism to chromatography.
The development of a robust analytical method for this compound in a complex matrix would involve a systematic process of method validation, including assessments of linearity, accuracy, precision, selectivity, and stability, to ensure the reliability of the obtained results.
Future Research Trajectories and Chemical Probe Development with 4 Isoquinolin 3 Yl Butyronitrile
Design and Synthesis of Chemical Probes Based on the 4-Isoquinolin-3-YL-butyronitrile Scaffold
The development of chemical probes from a lead compound like this compound is a critical step in elucidating its biological targets and mechanisms of action. A chemical probe is a small molecule that is used to study and manipulate a biological system. The design of such probes based on the this compound scaffold would involve the strategic introduction of reporter tags or reactive groups.
Reporter Tags: These are moieties that allow for the detection and visualization of the probe within a biological system. Common reporter tags that could be incorporated into the this compound structure include:
Fluorophores: For use in fluorescence microscopy and imaging.
Biotin: For affinity purification of target proteins.
Alkynes or Azides: For bioorthogonal "click" chemistry, allowing for the attachment of various reporter molecules in a biological context. ljmu.ac.uk
Reactive Groups: These are functionalities designed to form a covalent bond with the target protein, enabling its identification through techniques like mass spectrometry.
The synthesis of these probes would require versatile chemical strategies that allow for the late-stage introduction of these functional groups without compromising the core structure's binding affinity for its target. This could involve leveraging the reactivity of the isoquinoline (B145761) ring or the butyronitrile (B89842) side chain.
Applications in Chemical Biology for Target Deconvolution and Pathway Elucidation
Once synthesized, chemical probes derived from this compound can be powerful tools in chemical biology. A primary application is target deconvolution , the process of identifying the specific molecular targets of a bioactive compound.
Affinity-based methods, using a biotinylated version of the probe, would allow researchers to "fish out" the binding partners of this compound from cell lysates. These captured proteins can then be identified using proteomics techniques.
Furthermore, these probes can be used for pathway elucidation . By observing the cellular effects of the probe, researchers can gain insights into the biological pathways that are modulated by the parent compound. For instance, a fluorescently labeled probe could be used to visualize its subcellular localization, providing clues about its site of action.
Exploration of Bioisosteric Replacements and Scaffold Hopping Strategies for Enhanced Potency or Selectivity
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a well-established strategy in drug design to optimize a compound's properties. nih.govdrughunter.com For this compound, several bioisosteric replacements could be explored to potentially enhance its potency, selectivity, or pharmacokinetic profile. mdpi.com
Nitrile Group Replacements: The nitrile group is a versatile pharmacophore but can be metabolically labile in some contexts. nih.gov Exploring bioisosteres could lead to improved stability or novel interactions with the target.
| Original Group | Potential Bioisosteres | Rationale |
| Nitrile (-CN) | Tetrazole, Oxadiazole, Triazole | Mimic the electronic and steric properties of the nitrile while offering different metabolic stability and hydrogen bonding capabilities. drughunter.com |
| Alkyne | Can act as a bioisostere and also serve as a handle for further functionalization via click chemistry. | |
| Halogens (e.g., -F, -Cl) | Can modulate electronic properties and metabolic stability. cambridgemedchemconsulting.com |
Scaffold Hopping: This strategy involves replacing the core isoquinoline scaffold with a different heterocyclic system while aiming to retain the key binding interactions. mdpi.com This can lead to novel intellectual property and improved drug-like properties. Potential scaffold hops for the isoquinoline ring include quinoline (B57606), quinazoline (B50416), or other bicyclic heteroaromatic systems. nih.govptfarm.pl
Development of Robust and Sustainable Synthetic Routes for Analog Library Generation
To fully explore the structure-activity relationship (SAR) of this compound, the generation of a diverse library of analogs is essential. This requires the development of robust and sustainable synthetic routes. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, can be effective but may lack the efficiency and environmental friendliness desired in modern drug discovery. uj.edu.pl
Recent advances in synthetic methodology offer greener and more efficient alternatives. mdpi.com These include:
Microwave-assisted synthesis: Can significantly reduce reaction times and improve yields for the construction of isoquinoline libraries. organic-chemistry.org
Flow chemistry: Offers precise control over reaction conditions, leading to higher purity and safer handling of reactive intermediates.
Multicomponent reactions (MCRs): Allow for the rapid assembly of complex molecules from simple starting materials in a single step, increasing efficiency and reducing waste. uj.edu.pl
Developing such routes for this compound and its analogs would be a key enabler for a comprehensive drug discovery program.
Synergistic Integration of Experimental Synthesis and Computational Prediction in Drug Discovery Paradigms
The integration of computational methods with experimental synthesis offers a powerful approach to accelerate drug discovery. nih.govnih.gov In the context of this compound, computational tools can be applied at various stages of the research and development process.
Computational Modeling in Drug Discovery:
| Computational Technique | Application for this compound |
| Molecular Docking | Predict the binding mode of the compound and its analogs to potential target proteins, guiding the design of more potent inhibitors. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate the chemical structure of analogs with their biological activity, enabling the prediction of the potency of new, unsynthesized compounds. arxiv.org |
| Molecular Dynamics (MD) Simulations | Study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and key interactions. frontiersin.org |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to identify potential liabilities early in the discovery process. |
By using computational predictions to prioritize the synthesis of the most promising analogs, researchers can save time and resources, ultimately leading to a more efficient and successful drug discovery campaign. frontiersin.org
Q & A
Q. What are the common synthetic routes for 4-Isoquinolin-3-YL-butyronitrile, and how do reaction conditions influence yield?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a modified Friedländer synthesis can be employed using 3-substituted isoquinoline precursors and nitrile-containing reagents under reflux conditions with catalysts like palladium (e.g., Suzuki coupling) . Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product, with yields ranging from 40% to 70% depending on optimization .
Q. How is this compound characterized structurally, and which spectroscopic methods are most reliable?
Structural confirmation relies on a combination of / NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For instance:
- NMR : The nitrile group () shows no proton signal but appears as a carbon peak at ~115–120 ppm in NMR. Isoquinoline protons resonate between δ 7.5–9.0 ppm .
- FT-IR : A sharp absorption band near 2220–2240 cm confirms the nitrile moiety .
- HRMS : Exact mass matching within 3 ppm ensures molecular formula validation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in spectroscopic interpretations of this compound derivatives?
X-ray diffraction (XRD) provides definitive bond-length and angle data, resolving conflicts between NMR/IR predictions and observed reactivity. For example, torsional angles in the isoquinoline ring system (e.g., C6–C7–C8–C9 = −177.2°) can explain steric hindrance affecting reaction pathways . SHELXL refinement (via the SHELX suite) is recommended for high-resolution datasets, with R-factors < 5% ensuring accuracy .
Q. What methodological strategies are recommended for analyzing contradictory data in reaction optimization studies?
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) and identify interactions affecting yield .
- Kinetic Profiling : Monitor reaction progress via HPLC or in-situ IR to detect intermediate species that may explain yield discrepancies .
- Computational Validation : Density Functional Theory (DFT) calculations can predict thermodynamic feasibility of proposed mechanisms, aligning with experimental observations .
Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?
Chiral resolution methods include:
- Chiral Stationary Phases (CSPs) : Use HPLC with amylose- or cellulose-based columns for enantiomer separation.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to induce stereoselectivity .
- Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to form diastereomeric salts for selective crystallization .
Methodological Guidance
Q. What are best practices for documenting synthetic procedures and analytical data in compliance with academic standards?
Adopt the Investigator’s Brochure (IB) framework:
- Physical/Chemical Data : Include melting points, solubility profiles, and stability data (e.g., hygroscopicity tests).
- Spectroscopic Validation : Provide raw NMR/IR/HRMS data in supplementary materials, annotated with peak assignments .
- Crystallography Reports : Deposit CIF files in public databases (e.g., Cambridge Structural Database) and cite SHELX refinement parameters .
Q. How should researchers design a literature review to identify knowledge gaps in isoquinoline nitrile chemistry?
- Systematic Review Protocol : Use PRISMA guidelines to screen databases (SciFinder, Reaxys) with keywords: "isoquinoline nitrile synthesis," "catalytic cyanation," and "structure-activity relationships."
- Meta-Analysis : Compare synthetic yields across 20+ studies to highlight under-explored reaction conditions (e.g., photoredox catalysis) .
- Critical Appraisal : Prioritize peer-reviewed journals over patents or supplier catalogs to avoid bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
